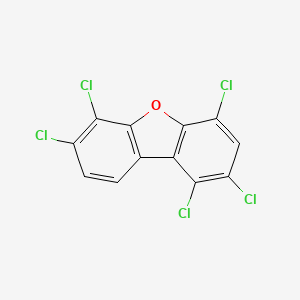

1,2,4,6,7-Pentachlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,6,7-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-2-1-4-8-9(16)6(14)3-7(15)12(8)18-11(4)10(5)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTCODOVGXJHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232563 | |

| Record name | 1,2,4,6,7-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-50-1 | |

| Record name | 1,2,4,6,7-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,7-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,7-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI8HUV9QAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways of Pentachlorodibenzofuran Congeners

Unintentional Production Mechanisms

Polychlorinated dibenzofurans (PCDFs), including the specific congener 1,2,4,6,7-Pentachlorodibenzofuran, are not produced commercially. Instead, they are formed as unintentional trace contaminants in a range of manufacturing and combustion activities.

Byproducts from Industrial Processes

The synthesis of many chlorinated organic chemicals can inadvertently lead to the creation of PCDFs. These compounds can also be formed during metallurgical processes and the bleaching of paper pulp.

The production of certain chlorinated compounds is a significant source of PCDF formation. For instance, PCDFs are known to be contaminants in the production of polychlorinated biphenyls (PCBs), a class of chemicals that were once widely used in various industrial applications. They are also found as impurities in chlorophenols, particularly pentachlorophenol (B1679276) (PCP), which has been used as a wood preservative. The manufacturing process for these chemicals can create the necessary conditions for the formation of dibenzofurans, which are then chlorinated to varying degrees, resulting in congeners such as this compound.

High-temperature processes in the metallurgical industry are also a source of PCDF emissions. Operations such as sintering, iron and steel manufacturing, and secondary aluminum and copper production can release these compounds into the environment. The presence of chlorine, a carbon source, and metal catalysts at elevated temperatures creates a conducive environment for the de novo synthesis of PCDFs. In these processes, precursor compounds can react to form the dibenzofuran (B1670420) structure, which is subsequently chlorinated.

The use of chlorine for bleaching wood pulp in the paper industry has been identified as a source of PCDFs. Although modern bleaching processes have largely shifted away from using elemental chlorine to reduce the formation of these and other chlorinated compounds, historical practices contributed to their environmental release. The reaction of chlorine with lignin (B12514952) and other organic matter in the pulp can lead to the formation of a variety of chlorinated organic compounds, including pentachlorodibenzofurans.

The production of vinyl chloride monomer (VCM), a key component in the manufacturing of polyvinyl chloride (PVC), can also result in the formation of PCDFs. These compounds can be found in the tars and residues from the VCM production process. Similarly, the chloralkali process, which is used to produce chlorine and sodium hydroxide, can generate PCDF-containing wastes. The presence of carbon electrodes and chlorine in this process can lead to the synthesis of these contaminants.

Thermal Generation Mechanisms

Thermal processes, particularly those involving the combustion of organic matter in the presence of chlorine, are a major pathway for the formation of PCDFs. This includes waste incineration, where incomplete combustion of materials containing chlorinated plastics, such as PVC, and organic matter can lead to the de novo synthesis of these compounds. The temperature range for PCDF formation in these processes is typically between 250 and 450 degrees Celsius. Precursor compounds, such as chlorophenols and chlorobenzenes, can also react at high temperatures to form PCDFs.

Formation Pathways of this compound: A Detailed Examination

The formation of pentachlorodibenzofurans (PeCDFs), including the specific congener this compound, in thermal processes is a complex phenomenon governed by two primary mechanisms: de novo synthesis and precursor-mediated pathways. These pathways are influenced by a variety of factors including temperature, the presence of catalysts, and the chemical composition of the fuel and flue gases.

De Novo Synthesis in Combustion Systems

De novo synthesis is a significant pathway for the formation of polychlorinated dibenzofurans (PCDFs) in combustion systems, such as municipal solid waste incinerators. This process involves the formation of PCDF molecules from a carbonaceous matrix in the presence of a chlorine source and a catalyst, typically occurring at temperatures between 200°C and 400°C.

Role of Carbon Matrix and Polycyclic Aromatic Hydrocarbons

The carbon source for de novo synthesis is primarily the residual carbon present in fly ash and soot. This carbonaceous matrix provides the fundamental building blocks for the dibenzofuran structure. Polycyclic aromatic hydrocarbons (PAHs), which are products of incomplete combustion, are also considered a key carbon source for PCDF formation. diva-portal.org The breakdown of PAHs on the surface of fly ash particles can lead to the formation of various PCDF congeners. dioxin20xx.orgnih.gov The structure of the PAHs can influence the resulting isomer pattern of the PCDFs formed.

Influence of Particulate Organic Carbon and Inorganic Chlorides

Particulate organic carbon (POC), a component of the carbonaceous matrix, is a crucial reactant in the de novo synthesis of PCDFs. This organic carbon, present on the surface of fly ash particles, reacts with chlorine sources to form chlorinated aromatic compounds, which then convert to PCDFs.

The presence of inorganic chlorides is essential for the chlorination process in de novo synthesis. Metal chlorides, such as copper(II) chloride (CuCl2) and iron(III) chloride (FeCl3), are particularly effective chlorine donors. diva-portal.org The availability of these chlorides on the fly ash surface directly impacts the extent of chlorination and the types of PCDF congeners formed.

Catalytic Effects on De Novo Synthesis (e.g., Copper)

The de novo synthesis of PCDFs is significantly influenced by the presence of metal catalysts, with copper compounds being particularly potent. nih.govresearchgate.net Copper acts as a catalyst in several steps of the formation process, including the oxidation of the carbon matrix and the chlorination of organic intermediates. The presence of copper can enhance the formation of certain PCDF congeners. nih.gov The catalytic activity is not limited to copper; other transition metals like iron also play a role, though often to a lesser extent. diva-portal.org

Precursor Pathways

In addition to de novo synthesis, PCDFs can be formed through the transformation of precursor compounds. This pathway involves the chemical reaction of smaller chlorinated aromatic molecules to form the larger dibenzofuran structure.

Condensation and Rearrangement of Chlorophenols

Chlorophenols are well-established precursors for the formation of PCDFs. Through a process of condensation and rearrangement, two chlorophenol molecules can combine to form a PCDF molecule. This reaction is often catalyzed by metal oxides on the surface of fly ash. The specific isomers of the reacting chlorophenols can influence the resulting PCDF congener distribution. The pyrolysis of chlorophenols at elevated temperatures can lead to complex mixtures of PCDF congeners.

The table below illustrates the formation of pentachlorodibenzofuran congeners from the pyrolysis of specific trichlorophenol precursors.

Table 1: Formation of Pentachlorodibenzofuran Congeners from Trichlorophenol Pyrolysis

| Precursor | Resulting Pentachlorodibenzofuran Congeners | Reference |

|---|---|---|

| 2,4,6-Trichlorophenol | 1,2,4,6,8-/1,2,4,7,9-PeCDF, 1,3,4,6,8-/1,3,4,7,9-PeCDF | |

| 2,4,5-Trichlorophenol | 1,2,3,6,8-PeCDF, 1,2,4,6,8-/1,2,4,7,9-PeCDF |

Data represents congeners identified and is not exhaustive of all potential products.

Formation from Chlorobenzenes

Chlorobenzenes are another important class of precursors for PCDF formation. In the gas phase at elevated temperatures, chlorobenzenes can undergo reactions to form chlorinated phenoxy radicals, which can then condense to form PCDFs. dioxin20xx.org The thermal treatment of soil contaminated with chlorobenzenes has been shown to produce a range of PCDD/F congeners, with 1,2-dichlorobenzene (B45396) favoring the formation of PCDFs.

The table below shows the PCDF congeners formed from the thermal desorption of soil contaminated with specific chlorobenzenes.

Table 2: Formation of Pentachlorodibenzofuran Congeners from Chlorobenzene Thermal Desorption

| Precursor | Temperature (°C) | Resulting Pentachlorodibenzofuran Congeners |

|---|---|---|

| 1,2-Dichlorobenzene | 250 | TeCDF, PeCDF, HxCDF |

| Hexachlorobenzene | 350 | PeCDF, HxCDF, HpCDF, OCDF |

Data represents homolog groups identified and is not exhaustive of all potential products.

Precursor Pathways

Thermochemical Transformation of Polychlorinated Biphenyls (PCBs)

Polychlorinated dibenzofurans (PCDFs), including pentachlorodibenzofuran congeners, can be generated through the thermochemical transformation of polychlorinated biphenyls (PCBs). This process is of significant environmental concern as it can occur during the thermal treatment of PCB-contaminated materials, such as soils, sediments, and industrial oils. nih.govosti.gov Studies have shown that during thermal processes like incineration or thermal desorption, PCBs can undergo reactions that convert them into the more toxic PCDFs. nih.govosti.gov

The transformation of PCBs to PCDFs has been observed under various temperature and atmospheric conditions. For instance, in experiments involving the thermal desorption of PCB-contaminated sediments at 450 °C with a 10% oxygen atmosphere, a significant increase in PCDF concentrations by a factor of 31 was observed, even as 99.96% of the initial PCBs were decomposed. nih.gov This highlights that conditions sufficient for PCB destruction can concurrently be optimal for PCDF formation. nih.gov

Research on the oxidative destruction of PCBs in sub- and supercritical water has also demonstrated this transformation. High concentrations of PCDFs were formed in all experiments conducted below 450°C. osti.gov The yield of this transformation, based on the amount of degraded PCBs, can be up to 7%. osti.gov The process involves several potential chemical pathways, including:

Loss of ortho-positioned chlorine atoms (ortho-Cl2).

Loss of hydrogen chloride (HCl) which may involve a 2,3-chlorine shift.

Loss of ortho-positioned hydrogen atoms (ortho-H2).

Dechlorination reactions. nih.gov

It has been demonstrated that the thermochemical destruction of PCBs in waste insulating oil at 600°C with quicklime (B73336) can achieve destruction efficiencies of over 99.9%, yielding calcium chloride and carbon as end products. nih.gov However, even in highly efficient destruction processes, the potential for PCDF formation as an unintended byproduct remains a critical consideration. osti.govresearchgate.net

Interactive Table: PCB Destruction and PCDF Formation This table summarizes the results from an experiment on the destruction of PCBs in sub- and supercritical water oxidation over a 15-minute period, showing the efficiency of PCB destruction and the corresponding concentration of PCDFs formed at different temperatures.

| Temperature (°C) | PCB Destruction Efficiency (%) | PCDF Concentration (µg/g) |

| 350 | 20.1 | 121.7 |

| 380 | 58.7 | 201.8 |

| 400 | 87.0 | 110.1 |

| 425 | 98.7 | 45.9 |

| 450 | >99.9 | 1.1 |

| Data sourced from a study on PCDF formation during PCB destruction. osti.gov |

Isomer Specificity in Precursor-Mediated Formation

The formation of specific PCDF isomers, such as this compound, is not random but is highly dependent on the structure of the precursor PCB molecule. This phenomenon is known as isomer specificity. The substitution pattern of chlorine atoms on the biphenyl (B1667301) rings of the PCB dictates which PCDF congeners are preferentially formed. nih.gov

Experiments using carbon-13 labeled (¹³C₁₂) PCB standards added to sediment samples have conclusively shown that different PCB congeners yield distinct ¹³C₁₂-PCDF isomer patterns upon thermal treatment. nih.gov The formation pathways are directly linked to the positions of the chlorine atoms on the PCB molecule. The cyclization reaction that forms the furan (B31954) ring structure is governed by the ability to eliminate atoms or groups from the PCB structure, a process influenced by the chlorine substitution pattern. nih.gov

For a PCDF to form from a PCB, a C-O bond must be formed between a carbon on one phenyl ring and an oxygen atom, followed by the formation of a C-C bond to close the furan ring, or a similar sequence of reactions. This process often involves the loss of chlorine and/or hydrogen atoms from the ortho positions of the PCB's phenyl rings. Therefore, the presence and location of chlorine atoms at the ortho positions (carbons 2, 2', 6, and 6') are critical in determining the likelihood and outcome of the transformation.

Studies have identified that the toxic 2,3,7,8-substituted PCDFs are often major congeners found within the tetrachlorodibenzofuran (T4CDF), pentachlorodibenzofuran (P5CDF), and hexachlorodibenzofuran (H6CDF) groups formed during the thermal treatment of PCBs. osti.gov This indicates a specific reaction mechanism that favors the formation of these thermodynamically stable and toxicologically significant isomers from certain PCB precursors.

Influence of Temperature Regimes on Formation Yields and Isomer Profiles

Temperature is a critical parameter that governs both the total amount (yield) of PCDFs formed and the distribution of different isomers (isomer profile). The "de novo" formation of PCDDs and PCDFs from precursors is generally understood to occur within a temperature window of 250°C to 500°C. researchgate.net

In the context of PCB transformation, PCDF formation is highly sensitive to temperature. High concentrations of PCDFs are formed at temperatures below 450°C. osti.gov As the temperature increases, the destruction of the newly formed PCDFs also accelerates. For example, in one study, the total PCDF concentration peaked at 380°C and then decreased significantly as the temperature rose to 450°C, where PCB destruction was nearly complete. osti.gov This demonstrates a competitive relationship between PCDF formation and destruction at higher temperatures. Prolonged reaction times at a given temperature can also lead to the subsequent degradation of the formed PCDFs. osti.gov

Interactive Table: PCDF Isomer Group Distribution in Fly Ash This table illustrates how the distribution of different PCDF homologue groups in fly ash changes after treatment at various temperatures for 60 minutes.

| PCDF Homologue Group | Raw Fly Ash (ng/g) | Treated at 250°C (ng/g) | Treated at 350°C (ng/g) | Treated at 450°C (ng/g) |

| Tetrachloro-CDF (T4CDF) | 2.4 | 11.2 | 16.5 | 1.3 |

| Pentachloro-CDF (P5CDF) | 2.1 | 10.4 | 15.8 | 1.3 |

| Hexachloro-CDF (H6CDF) | 1.0 | 5.1 | 7.9 | 0.7 |

| Heptachloro-CDF (H7CDF) | 0.4 | 1.5 | 2.5 | 0.3 |

| Octachloro-CDF (O8CDF) | 0.1 | 0.2 | 0.4 | 0.1 |

| This data is illustrative of trends observed in research on fly ash treatment. nih.gov |

Environmental Fate and Transport of Pentachlorodibenzofuran Congeners

Environmental Distribution and Compartmentalization

1,2,4,6,7-PeCDF, a type of polychlorinated dibenzofuran (B1670420) (PCDF), is not intentionally produced but forms as an unintentional byproduct in various industrial and combustion processes. nih.govnih.gov Once released, it partitions into different environmental compartments, including soil, sediments, water, and the atmosphere.

Occurrence in Soil and Sediments

Due to their persistent and hydrophobic nature, PCDFs, including 1,2,4,6,7-PeCDF, are commonly found in soil and sediments. nih.gov These environmental sinks can accumulate the compound over time. For instance, soil near municipal waste incinerators has been identified as a location where 1,2,3,7,8-Pentachlorodibenzofuran, a related congener, has been detected. caymanchem.com The strong adsorption of these compounds to organic matter in soil and sediment particles limits their mobility in these matrices but also contributes to their long-term persistence. The detection of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in marine sediments further underscores the role of sediments as a significant reservoir for these contaminants. nih.gov

Presence in Aquatic Systems (Water and Biota)

In aquatic environments, the presence of 1,2,4,6,7-PeCDF and other PCDFs is a significant concern due to their potential for bioaccumulation. While their low water solubility limits high concentrations in the water column, their lipophilic ("fat-loving") nature leads to their accumulation in the fatty tissues of aquatic organisms. nih.gov This biomagnification process results in increasing concentrations at higher trophic levels of the food web. For example, various PCDF congeners, have been found in freshwater fish. caymanchem.com The consumption of contaminated fish and other aquatic life is a primary route of human exposure to these compounds. nih.gov

Atmospheric Presence and Gas-Particle Partitioning

The atmosphere serves as a crucial medium for the transport of 1,2,4,6,7-PeCDF. ca.gov This compound can exist in the atmosphere in both the gas phase and adsorbed to airborne particulate matter. The partitioning between these two phases is a key determinant of its atmospheric lifetime and transport distance. Factors such as temperature, the concentration of particulate matter, and the chemical's own physical-chemical properties influence this partitioning. The presence of 1,2,3,7,8-PeCDF in smoke emissions highlights a significant atmospheric source. ca.gov

Environmental Persistence and Recalcitrance

1,2,4,6,7-PeCDF is characterized by its high degree of environmental persistence. nih.govontosight.ai Its chemical structure, featuring five chlorine atoms on a stable dibenzofuran backbone, makes it highly resistant to degradation by biological, chemical, and photolytic processes. This recalcitrance means that once released into the environment, it can remain for extended periods, posing a long-term contamination risk. nih.govontosight.ai The stability and persistence of compounds like 1,2,6,7,8-Pentachlorodibenzofuran, a related congener, are well-documented. ontosight.ai

Long-Range Atmospheric and Oceanic Transport Potential

The combination of atmospheric presence and environmental persistence gives 1,2,4,6,7-PeCDF a high potential for long-range transport. ca.gov Carried by atmospheric currents, this compound can travel vast distances from its points of origin, leading to its detection in remote ecosystems far from any direct sources. This long-range transport is a key factor in the global distribution of PCDFs and other persistent organic pollutants (POPs).

Environmental Degradation and Transformation Mechanisms of Pentachlorodibenzofuran Congeners

Photolytic Degradation Pathways

Photolytic degradation involves the breakdown of chemical compounds by light energy. For pentachlorodibenzofurans, this can occur through direct absorption of light or through sensitization by other molecules present in the environment.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The efficiency and products of this process are influenced by the medium in which it occurs.

The quantum yield of a photochemical reaction is a measure of its efficiency, representing the number of molecules that react for each photon absorbed. For polychlorinated dibenzofurans (PCDFs), including pentachlorodibenzofuran congeners, the quantum yields for direct photolysis in water-acetonitrile mixtures at 313 nm have been found to vary from 10⁻² to 10⁻⁵. ias.ac.in This indicates a range of photoreactivity among different PCDF isomers. Studies on 2,3,4,7,8-pentachlorodibenzofuran (B44125) have shown that it is essentially nonreactive via direct aqueous photolysis, highlighting the stability of this particular congener under these conditions. ias.ac.in

In a study comparing the photolysis rates of 2,3,7,8-tetrachlorodibenzofuran (B131793) (T4CDF) and 2,3,4,7,8-pentachlorodibenzofuran (P5CDF) in distilled water/acetonitrile solutions, T4CDF degraded seven times more rapidly than P5CDF. csbsju.edu After 76 hours of exposure to a xenon light source, 54% of the T4CDF had disappeared, compared to only 27% of the P5CDF. csbsju.edu This difference in degradation rates underscores how the specific chlorine substitution pattern on the dibenzofuran (B1670420) structure influences its photoreactivity. csbsju.edu

Table 1: Photodegradation Rates of PCDF Congeners in Distilled Water/Acetonitrile

| Compound | Pseudo-First-Order Rate Constant (d⁻¹) | Half-Life (days) |

|---|---|---|

| 2,3,7,8-T4CDF | 0.11 ± 0.01 | 6.3 |

| 2,3,4,7,8-P5CDF | 0.015 ± 0.007 | 46.2 |

Data from a study using a xenon light source. csbsju.edu

A primary mechanism in the photolytic degradation of PCDFs is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process leads to the formation of less chlorinated and generally less toxic dibenzofurans.

In the photolysis of 2,3,4,7,8-pentachlorodibenzofuran in lake water, three different tetrachlorodibenzofuran (T4CDF) isomers were identified as photoproducts. csbsju.edu Two of these were confirmed by gas chromatography/mass spectrometry (GC/MS) to be 2,3,6,8-T4CDF and 2,3,4,8-T4CDF. csbsju.edu The formation of these lower chlorinated congeners confirms that reductive dechlorination is a key degradation pathway. csbsju.edu

Further analysis of the photolysis of 2,3,4,7,8-P5CDF in lake water also revealed the formation of a polar photoproduct. csbsju.edu While its exact identity could not be definitively confirmed, analysis of its trimethylsilyl (B98337) (TMS) derivative suggested a hydroxylated, completely dechlorinated compound. csbsju.edu This indicates that other transformation pathways, such as C-O bond cleavage and hydroxylation, may also play a role in the environmental fate of these compounds. csbsju.edu

In natural aquatic environments, the photodegradation of pentachlorodibenzofurans can be significantly accelerated by the presence of naturally occurring substances that act as photosensitizers.

Natural waters contain a complex mixture of dissolved organic matter (DOM), such as humic and fulvic acids, which can absorb sunlight. ias.ac.inias.ac.in These molecules can then transfer the absorbed energy to other molecules, like pentachlorodibenzofurans, initiating their degradation. This process, known as sensitized photolysis, can be much more efficient than direct photolysis for compounds that are themselves poor absorbers of sunlight. ias.ac.in The mechanisms of sensitized photolysis can include triplet energy transfer and electron transfer processes. ias.ac.in

Studies have demonstrated a dramatic increase in the photodegradation rate of pentachlorodibenzofurans in natural waters compared to distilled water. For instance, the photodegradation rate of 2,3,4,7,8-pentachlorodibenzofuran in natural lake water was found to be 240 times faster than its direct photolysis rate in a distilled water-acetonitrile solution. ias.ac.inias.ac.in This substantial enhancement is attributed to the action of natural sensitizers present in the lake water. ias.ac.inias.ac.in

Similarly, a study comparing the degradation of 2,3,4,7,8-P5CDF in distilled water/acetonitrile and lake water found a significant rate enhancement in the latter. The pseudo-first-order degradation rate constant for 2,3,4,7,8-P5CDF in lake water was 3.6 ± 0.3 d⁻¹, a stark contrast to the 0.015 ± 0.007 d⁻¹ observed in the distilled water/acetonitrile mixture. csbsju.edu This highlights the critical role of indirect photolytic mechanisms in the environmental breakdown of these persistent pollutants. sci-hub.se

The primary nonpolar degradation product observed during the sensitized photolysis of 2,3,4,7,8-P5CDF in one study corresponded chromatographically to a tetrachlorinated dibenzofuran. ias.ac.in The concentration of this product peaked after six hours of sunlight exposure and then decreased with further exposure, suggesting subsequent photolytic degradation to even lower chlorinated dibenzofurans. ias.ac.in Additionally, a significant portion of the initial compound was converted into non-extractable, likely polar, degradation products over time. ias.ac.in

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4,6,7-Pentachlorodibenzofuran |

| 2,3,4,7,8-Pentachlorodibenzofuran |

| 2,3,7,8-Tetrachlorodibenzofuran |

| 2,3,6,8-Tetrachlorodibenzofuran |

| 2,3,4,8-Tetrachlorodibenzofuran |

| Acetonitrile |

| Humic Acid |

| Fulvic Acid |

Other Photolytic Transformation Processes (e.g., C-O Cleavage, Hydroxylation)

Beyond reductive dechlorination, the photolytic transformation of pentachlorodibenzofuran congeners can proceed through other mechanisms, including cleavage of the carbon-oxygen (C-O) ether bond and hydroxylation. The primary degradation pathway for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) during photocatalysis is often the cleavage of the C-O bond. In contrast, reductive dechlorination appears to be a less significant process in the photodegradation of these compounds in aqueous solutions. enviro.wiki

Studies on the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PeCDF), a closely related isomer, have shown that sunlight can induce rapid degradation in natural waters. This accelerated degradation is attributed to the presence of natural sensitizers in the water. ias.ac.in During the photolysis of this congener, a significant portion of the compound was converted into non-extractable, polar degradation products, suggesting that hydroxylation and other oxidative reactions are occurring. ias.ac.in While direct evidence for the photolytic hydroxylation of 1,2,4,6,7-PeCDF is not available, the behavior of its isomer suggests that this is a plausible transformation pathway in the environment.

Biodegradative Transformation Processes

The microbial-mediated transformation of 1,2,4,6,7-PeCDF is a critical component of its environmental fate. These processes are largely dictated by the presence or absence of oxygen, leading to distinct degradation pathways under aerobic and anaerobic conditions.

Reductive Dechlorination by Anaerobic Microorganisms

Under anaerobic conditions, the primary mechanism for the transformation of highly chlorinated dibenzofurans is reductive dechlorination. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to the formation of less chlorinated and generally less toxic congeners.

A key group of bacteria known to mediate the reductive dechlorination of chlorinated aromatic compounds is the genus Dehalococcoides. nih.govnih.gov Specifically, Dehalococcoides ethenogenes strain 195 has been identified as capable of dechlorinating polychlorinated dibenzofurans. nih.gov While direct studies on the dechlorination of 1,2,4,6,7-PeCDF by this strain are not available, research on a more highly chlorinated congener, 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (1,2,3,4,7,8-HxCDF), provides significant insights.

In a mixed culture containing D. ethenogenes strain 195, 1,2,3,4,7,8-HxCDF was dechlorinated to form pentachlorodibenzofuran congeners, namely 1,3,4,7,8-PeCDF and 1,2,4,7,8-PeCDF. nih.gov This demonstrates the ability of Dehalococcoides to remove chlorine atoms from the dibenzofuran ring structure. The presence of other halogenated substrates, such as 1,2,3,4-tetrachlorobenzene, was found to enhance the extent of HxCDF dechlorination, suggesting a potential co-metabolic or inductive effect. nih.gov The activity of Dehalococcoides species in dechlorinating various chlorinated compounds, including chlorinated ethenes and benzenes, underscores their metabolic versatility and importance in the natural attenuation of these pollutants. nih.govnih.govepa.gov

The dechlorination of PCDFs by anaerobic microorganisms follows specific pathways that can lead to a significant reduction in toxicity. The removal of chlorine atoms from the lateral positions (2, 3, 7, and 8) of the dibenzofuran molecule is particularly important, as these positions are associated with the highest toxicity.

In the case of the dechlorination of 1,2,3,4,7,8-HxCDF by the D. ethenogenes strain 195-containing culture, the resulting pentachlorodibenzofurans (1,3,4,7,8-PeCDF and 1,2,4,7,8-PeCDF) were further dechlorinated to two different tetrachlorodibenzofuran congeners: 1,3,7,8-TCDF and 1,2,4,8-TCDF. nih.gov Crucially, this dechlorination pathway did not produce any 2,3,7,8-substituted congeners, which are among the most toxic forms. nih.gov This represents a detoxification reaction, as the products are less toxic than the parent compound. nih.gov

Biotransformation in Complex Environmental Matrices

The transformation of 1,2,4,6,7-PeCDF in real-world environments such as soil and sediment is influenced by a multitude of factors, including the composition of the microbial community, the availability of electron donors and acceptors, and the physical-chemical properties of the matrix itself.

In anaerobic sediments, the reductive dechlorination of PCDFs is a documented phenomenon. nih.gov Studies of contaminated river sediments have shown that indigenous microorganisms are capable of dechlorinating added tetrachlorodibenzofuran, with the extent of dechlorination correlating with the historical contamination levels of the sediment. nih.gov This indicates that the native microbial populations can adapt to the presence of these pollutants. The primary dechlorination pathway observed for 1,2,3,4-tetrachlorodibenzofuran (B1201123) in these sediments was the formation of 1,3,4-trichlorodibenzofuran (B13748373) and subsequently 1,3-dichlorodibenzofuran. nih.gov

The bioavailability of PCDFs in soil and sediment is a critical factor controlling their degradation. These hydrophobic compounds tend to sorb strongly to organic matter and clay particles, which can limit their accessibility to microorganisms. nih.gov In sediment slurry experiments with other chlorinated compounds like PCBs, the degradation by aerobic bacteria was significant for dissolved compounds but was hindered for those sorbed to sediment particles. nih.gov

The interplay between anaerobic and aerobic processes can also be important in complex matrices. Anaerobic dechlorination can transform highly chlorinated congeners into less chlorinated ones, which are then more susceptible to degradation by aerobic microorganisms. researchgate.net This sequential anaerobic-aerobic process has been proposed as a viable strategy for the bioremediation of sites contaminated with a mixture of chlorinated compounds.

Thermal Degradation Studies and Destruction Efficiency

The thermal degradation of pentachlorodibenzofuran (PeCDF) congeners, including this compound, is a critical area of research for the development of effective disposal and remediation technologies for materials contaminated with these toxic compounds, such as fly ash from municipal solid waste incinerators. Laboratory-scale studies have provided valuable insights into the mechanisms of thermal destruction and the efficiency with which these compounds can be removed under various temperature and atmospheric conditions.

Research into the thermal treatment of fly ash from medical waste incinerators has shown that temperature is a primary factor in the removal of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov In these studies, the removal of PCDF congeners involves both desorption from the fly ash matrix and subsequent destruction through chemical reactions. nih.gov

The primary mechanisms of thermal degradation for PeCDFs are dechlorination and destruction of the furan (B31954) ring structure. nih.gov Dechlorination involves the removal of chlorine atoms from the aromatic rings, leading to the formation of lower-chlorinated dibenzofurans. This process can be influenced by the composition of the fly ash and the surrounding atmosphere. For instance, studies have shown that under oxygen-deficient conditions, dechlorination and destruction processes are promoted. nih.gov The destruction of the dibenzofuran structure results in the breakdown of the molecule into smaller, less harmful compounds.

Detailed laboratory experiments have demonstrated that significant destruction of PeCDFs can be achieved at temperatures above 350°C. nih.gov The efficiency of this destruction is not only dependent on the temperature but also on the residence time at that temperature and the composition of the surrounding atmosphere. For example, in a reducing atmosphere, the dechlorination and destruction of PCDD/PCDFs in fly ash have been shown to be highly effective, with total destruction efficiencies exceeding 95% at 450°C for a treatment time of 3 hours.

The following table summarizes the findings from a laboratory-scale study on the thermal treatment of PCDF congeners in fly ash, illustrating the impact of temperature on their destruction efficiency.

Table 1: Destruction Efficiency of Pentachlorodibenzofuran (P₅CDF) Congeners at Various Temperatures

| Treatment Temperature (°C) | Treatment Time (hours) | Destruction Efficiency (%) |

| 300 | Not Specified | > 90 |

| 350 | Not Specified | > 95 |

| 400 | Not Specified | > 98 |

| 450 | 3 | > 95 |

This table presents generalized destruction efficiencies for the group of pentachlorodibenzofuran (P₅CDF) congeners based on reported laboratory-scale thermal treatment studies of contaminated fly ash. The specific efficiency can vary based on the experimental setup, the composition of the fly ash, and the atmosphere.

Ecological Bioaccumulation and Trophic Transfer of Pentachlorodibenzofuran Congeners

Bioaccumulation in Aquatic and Terrestrial Organisms

The accumulation of 1,2,4,6,7-pentachlorodibenzofuran in organisms is largely driven by its tendency to partition into fatty tissues. This process is influenced by the organism's lipid content and the chemical's physicochemical properties.

Due to their lipophilic (fat-loving) nature, polychlorinated dibenzofurans (PCDFs) like this compound readily accumulate in the fatty tissues of organisms. epa.gov This partitioning behavior means that once absorbed, the compound is stored in lipids, leading to its persistence in the body. epa.gov The accumulation of PCDFs has been observed in various organisms, including fish, wildlife, and humans, with detectable levels found in adipose tissue, milk, and serum. epa.gov

In aquatic environments, organisms can accumulate these compounds through different routes depending on their habitat and physiology. epa.gov For instance, the polychaete Hediste diversicolor has been shown to bioaccumulate PCDD/Fs, with the profile of accumulated congeners differing from that in the surrounding sediment. frontiersin.org This suggests that specific congeners are preferentially absorbed and retained. frontiersin.org

The Bioconcentration Factor (BCF) is a key metric used to quantify the accumulation of a chemical in an organism from the surrounding environment, typically water. It is the ratio of the chemical's concentration in the organism to its concentration in the water at equilibrium.

The octanol-water partition coefficient (Log Kow) is a measure of a chemical's lipophilicity and is strongly correlated with its potential for bioaccumulation. epa.govwikipedia.org A higher Log Kow value indicates a greater tendency for a substance to partition into fatty tissues and, consequently, a higher potential for bioconcentration. wikipedia.orgresearchgate.net For many organic chemicals, a linear relationship exists between Log Kow and the logarithm of the BCF. epa.gov This relationship is often used to estimate BCF values when experimental data are unavailable. epa.gov The Stockholm Convention considers chemicals with a log Kow greater than 5 to be bioaccumulative. wikipedia.org

The Log Kow for 1,2,3,7,8-pentachlorodibenzofuran, a closely related isomer, is reported as 6.9, indicating a high potential for bioaccumulation. nih.gov Another isomer, 2,3,4,7,8-pentachlorodibenzofuran (B44125), has a log Kow of 6.92. nih.gov These values underscore the lipophilic nature of pentachlorodibenzofurans.

Table 1: Log Kow Values for Selected Pentachlorodibenzofuran Isomers

| Compound | Log Kow |

| 1,2,3,7,8-Pentachlorodibenzofuran | 6.9 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 6.92 |

The degree of chlorination of PCDFs influences their lipophilicity and, consequently, their bioaccumulation potential. Generally, as the number of chlorine atoms on the dibenzofuran (B1670420) molecule increases, so does the Log Kow value and the tendency to bioaccumulate. epa.gov However, this trend is not always straightforward. For instance, in the polychaete Hediste diversicolor, less chlorinated congeners like 2,3,7,8-TCDD, 2,3,7,8-TCDF, and 2,3,4,7,8-PeCDF were preferentially accumulated over more chlorinated ones. frontiersin.org This suggests that other factors, such as molecular size and shape, can also play a role in the bioaccumulation process. frontiersin.org

Once absorbed, this compound and other PCDFs are not uniformly distributed throughout an organism's body. Due to their lipophilicity, they tend to accumulate in tissues with high lipid content. In fish, for example, heavy metals and other persistent organic pollutants are known to accumulate in organs such as the liver, kidney, and muscle tissue. nih.gov For PCDFs, the liver is often a primary site of accumulation. nih.gov Studies on 2,3,4,7,8-pentachlorodibenzofuran in rats showed that a significant portion of the administered dose was retained in the liver. nih.gov

Bioconcentration Factors (BCFs) and Their Correlates

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next in a food web. nih.gov Biomagnification, a specific type of trophic transfer, occurs when the concentration of a contaminant increases at successively higher levels in the food chain. nih.gov

Persistent and bioaccumulative substances like this compound have a high potential for biomagnification. epa.gov This means that top predators in a food web can have significantly higher concentrations of these compounds in their tissues than organisms at lower trophic levels. epa.gov For example, studies in Lake Ontario have shown that while biomagnification of 2,3,7,8-TCDD may not be significant between fish and their immediate prey, it is significant between fish and fish-eating birds. epa.gov

The biomagnification factor (BMF) is used to quantify the increase in contaminant concentration between an organism and its diet. Lipid-normalized BMFs for some polychlorinated diphenyl ether (PCDE) congeners in a simulated aquatic food chain ranged from 0.81 to 3.64, indicating that some of these compounds can biomagnify. nih.gov While specific BMFs for this compound were not found in the provided search results, the general principles of biomagnification for persistent organic pollutants suggest that it is a significant concern for this compound.

Analysis of Food Chain Dynamics using Stable Isotope Ratios (e.g., δ¹⁵N)

Stable isotope analysis, particularly of nitrogen (δ¹⁵N), is a powerful tool for elucidating the trophic structure of food webs and tracking the movement of contaminants. openalex.orgscilit.comnih.govumt.edu.mynih.gov The ratio of ¹⁵N to ¹⁴N increases predictably with each trophic level, providing a continuous measure of an organism's trophic position. nih.govumt.edu.my This methodology is crucial for understanding the bioaccumulation and biomagnification of persistent organic pollutants (POPs) like pentachlorodibenzofurans. openalex.orgscilit.comontosight.ai

By analyzing the δ¹⁵N values of various organisms within an ecosystem, from primary producers to top predators, researchers can construct a detailed food web. umt.edu.mynih.gov When combined with measurements of contaminant concentrations, this allows for the quantification of how these substances move and accumulate through different trophic levels. openalex.orgscilit.comnih.gov For instance, a positive correlation between an organism's δ¹⁵N value and its concentration of a particular pentachlorodibenzofuran congener would indicate that the chemical is biomagnifying. nih.govnih.gov

Recent advancements in stable isotope analysis, such as the use of amino acid-specific nitrogen isotope analysis, can provide even higher resolution of food web structures. researchgate.net This can help to differentiate between baseline δ¹⁵N variations and true trophic enrichment, leading to more accurate assessments of contaminant transfer. researchgate.net

Trophic Magnification Factors (TMFs) Across Different Ecosystems

Trophic Magnification Factors (TMFs) are a key metric for quantifying the biomagnification potential of a chemical within a food web. nih.govnih.gov A TMF greater than 1 indicates that the chemical is increasing in concentration at successively higher trophic levels, signifying biomagnification. nih.govresearchgate.net Conversely, a TMF less than 1 suggests trophic dilution, where the chemical concentration decreases up the food chain.

The TMF for a specific chemical can vary significantly across different ecosystems due to a multitude of factors, including the structure and length of the food web, the types of species present, and environmental conditions. nih.govresearchgate.net For instance, the TMF for a given compound might be higher in an aquatic ecosystem with a long food chain compared to a terrestrial one with a shorter food chain.

Studies have shown that for many persistent organic pollutants, including some polychlorinated biphenyls (PCBs) which are structurally similar to PCDFs, TMFs can be substantially greater than 1, indicating significant biomagnification. researchgate.net While specific TMF data for this compound is not abundant in the readily available literature, the general principles of TMF application are directly relevant to assessing its ecological risk. nih.govnih.gov The calculation of TMFs relies on the accurate determination of trophic levels, often using stable isotope ratios (δ¹⁵N). nih.gov

Table 1: Illustrative Trophic Magnification Factors (TMFs) for Related Compounds in Various Ecosystems

| Compound | Ecosystem | TMF Value | Reference |

| PCB 153 | Lake Food Web | 5.08 | researchgate.net |

| Σ7 PCBi | Lake Food Web | 5.02 | researchgate.net |

| Mercury (Hg) | Lake Food Web | 2.3 - 2.4 | researchgate.net |

| HHCB | Estuarine Food Web | 0.7 - 2.3 | researchgate.net |

| D5 (Decamethylcyclopentasiloxane) | Estuarine Food Web | 0.1 - 0.4 | researchgate.net |

This table provides examples of TMFs for other persistent organic pollutants to illustrate the concept, as specific TMFs for this compound were not found in the provided search results.

Congener-Specific Trophic Transfer Potentials

The trophic transfer potential of pentachlorodibenzofurans is not uniform across all congeners. nih.govresearchgate.net Different congeners exhibit varying degrees of bioaccumulation and biomagnification due to differences in their physicochemical properties, such as the number and position of chlorine atoms. researchgate.netfrontiersin.org

Generally, less chlorinated and more lipophilic congeners tend to be more readily taken up by organisms. frontiersin.org However, the relationship between structure and bioaccumulation can be complex. For example, studies on polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) have shown that congeners with 2,3,7,8-substitution patterns are often more persistent and have a higher potential for bioaccumulation. researchgate.netfrontiersin.org

Research has indicated that in some aquatic systems, there is a preferential accumulation of lower chlorinated furans in fish. researchgate.net Furthermore, the bioaccumulation of 2,3,7,8-substituted PCDD/DFs has been found to be higher than that of non-2,3,7,8-substituted isomers. researchgate.net The congener profiles in organisms can differ significantly from those in the surrounding environment (e.g., sediment or water), reflecting selective uptake, metabolism, and elimination processes. nih.govynu.ac.jp

For instance, in a study of polychaetes, it was observed that these organisms tended to preferentially take up less chlorinated and less lipophilic PCDF congeners. frontiersin.org This highlights the importance of congener-specific analysis in understanding the true ecological risk posed by mixtures of these compounds.

Ecological Impact Assessment through Bioaccumulation Profiles

The assessment of the ecological impact of this compound and its congeners relies heavily on understanding their bioaccumulation profiles in various organisms and ecosystems. researchgate.netcsic.es Bioaccumulation profiles provide a snapshot of the extent to which these compounds are accumulating in the tissues of organisms, which is a critical first step in evaluating potential adverse effects. epa.govmdpi.com

By analyzing the concentrations and congener patterns of pentachlorodibenzofurans in different species within a food web, scientists can identify which organisms are at the highest risk. researchgate.netresearchgate.net For example, top predators are often expected to have the highest concentrations of biomagnifying substances. researchgate.net

The ecological risk can be further assessed by comparing the measured concentrations in biota to established toxicological reference values or no-effect concentrations. researchgate.net This approach, often part of a broader ecological risk assessment framework, helps to determine whether the levels of contamination are likely to cause harm to individual organisms, populations, or the ecosystem as a whole. researchgate.netcsic.es

Bioaccumulation profiles can also reveal important information about the sources and fate of these contaminants in the environment. nih.govynu.ac.jp Differences in congener patterns between different locations or species can point to different sources of pollution or variations in environmental processing. ynu.ac.jpnih.gov

Advanced Analytical Methodologies for Pentachlorodibenzofuran Congeners

High-Resolution Gas Chromatography Coupled with High-Resolution Mass Spectrometry (HRGC/HRMS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the analysis of PCDFs. thermofisher.comwaters.com This powerful technique offers the high sensitivity and selectivity necessary to detect and quantify these compounds at the trace levels at which they typically occur in the environment. thermofisher.comwaters.com The high resolving power of the mass spectrometer allows for the differentiation of target analytes from interfering compounds with the same nominal mass, which is a common challenge in complex sample matrices. waters.com

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique used for the precise quantification of PCDFs. nih.govresearchgate.net This method involves the addition of a known amount of an isotopically labeled analog of the target analyte, in this case, a 13C-labeled 1,2,4,6,7-Pentachlorodibenzofuran standard, to the sample prior to extraction and cleanup. nih.govnih.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. researchgate.net

By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using HRGC/HRMS, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses. researchgate.net This approach provides highly accurate and precise quantitative results, making it the preferred method for regulatory and research applications involving PCDF analysis. nih.govresearchgate.net The use of IDMS can yield measurements with relative expanded uncertainties of less than 0.1%. nist.gov

Isomer-Specific Separation and Identification Techniques

The separation and identification of individual PCDF isomers are crucial because their toxicities can vary significantly. HRGC is employed to separate the different PCDF congeners and isomers from each other before they enter the mass spectrometer. waters.com The choice of the gas chromatographic column is critical for achieving the necessary separation.

Even with high-efficiency capillary columns, co-elution of some isomers can still occur. Therefore, the high selectivity of the HRMS is essential for distinguishing between isomers that may not be fully separated chromatographically. The mass spectrometer is operated in selected ion monitoring (SIM) mode, where it is set to detect only the specific masses of the molecular ions of the target PCDF congeners. fms-inc.com The combination of chromatographic retention time and the exact mass-to-charge ratio provides a high degree of confidence in the identification and quantification of specific isomers like this compound.

Chromatographic Column Selection for Optimal Resolution

The choice of the gas chromatography (GC) column is a critical factor in achieving optimal resolution of PCDF congeners. danaher.comcloudfront.net The length, internal diameter, and stationary phase of the column all play significant roles in the separation efficiency. danaher.comrestek.com Longer columns generally provide better resolution by increasing the interaction time of the analytes with the stationary phase. danaher.com

For PCDF analysis, capillary columns with non-polar or semi-polar stationary phases are commonly used. A 60-meter DB-5 fused-silica column, or its equivalent, is frequently employed for its ability to provide good separation of many PCDF isomers. publications.gc.caepa.gov The selection of the stationary phase is based on its ability to differentiate between the subtle structural differences of the PCDF congeners. restek.com Optimizing the GC oven temperature program is also crucial to maximize the separation of these closely related compounds. cloudfront.net

Sample Preparation and Matrix Effects

Effective sample preparation is a critical prerequisite for the successful analysis of this compound by HRGC/HRMS. The goal is to isolate the target analyte from the complex sample matrix and remove interfering substances that could compromise the analytical results.

Extraction Techniques for Diverse Environmental Matrices (e.g., Water, Soil, Sediment, Tissue)

The choice of extraction technique depends on the nature of the sample matrix.

Soxhlet extraction is a classic and robust method for solid matrices like soil, sediment, and fly ash, often using toluene (B28343) as the solvent. fms-inc.com

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction, is a more modern technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption for solid samples. thermofisher.com

Liquid-liquid extraction is typically used for aqueous samples, such as water, employing a solvent like dichloromethane (B109758) to partition the PCDFs from the water phase. fms-inc.com

For biological tissues, extraction often involves homogenization followed by solvent extraction, sometimes with prior saponification to break down lipids.

Regardless of the method, it is standard practice to spike the sample with isotopically labeled internal standards before extraction to enable accurate quantification via isotope dilution. thermofisher.comfms-inc.com

Cleanup and Fractionation Procedures (e.g., Silica (B1680970) Gel, Activated Carbon)

Following extraction, the sample extract contains the target PCDFs along with a multitude of other co-extracted compounds that can interfere with the analysis. Therefore, a multi-step cleanup procedure is essential.

Commonly used cleanup techniques include:

Multi-layer silica gel columns: These columns, often containing layers of acidic, basic, and neutral silica gel, are used to remove a wide range of interfering compounds. fms-inc.comnih.gov

Alumina column chromatography: This is effective for further separating PCDFs from other chlorinated compounds like PCBs. fms-inc.com

Activated carbon chromatography: This technique is highly effective for isolating planar molecules like PCDFs from non-planar interferences. The PCDFs are adsorbed onto the carbon and then selectively eluted. fms-inc.com

These cleanup steps are often performed sequentially to achieve the high degree of purity required for HRGC/HRMS analysis. fms-inc.com The table below summarizes common extraction and cleanup methods for different matrices.

Table 1: Common Extraction and Cleanup Methods for PCDF Analysis

| Sample Matrix | Extraction Technique | Cleanup Procedure |

|---|---|---|

| Water | Liquid-Liquid Extraction | Silica Gel, Alumina, Activated Carbon |

| Soil/Sediment | Soxhlet Extraction, Accelerated Solvent Extraction (ASE) | Multi-layer Silica Gel, Alumina, Activated Carbon |

| Tissue | Homogenization & Solvent Extraction | Gel Permeation Chromatography, Silica Gel, Alumina |

Lipid Removal Strategies for Biological Samples

The analysis of pentachlorodibenzofuran congeners in biological samples presents a significant challenge due to the high lipid content of these matrices. Lipids are co-extracted with the target analytes and can interfere with chromatographic analysis, mask the analyte signal, and damage analytical instrumentation. Therefore, effective lipid removal is a critical step in the sample preparation process for accurate quantification of this compound.

A variety of techniques have been developed to remove these interfering lipophilic components. researchgate.net Traditional methods often involve open-column absorption chromatography using sorbents like silica, alumina, and Florisil. nih.gov Gel Permeation Chromatography (GPC) is another established technique effective for removing lipids, although it may have limitations in its lipid removal capacity in a single step. researchgate.net

More advanced and often automated approaches have been developed to improve efficiency and reduce solvent consumption. High-capacity disposable multi-layer silica columns are used for rapid cleanup of highly fatty biological matrices. researchgate.net Automated systems, such as the Fluid Management System (FMS) Power Prep, utilize interchangeable cartridges with different sorbents (e.g., silica, alumina, carbon) in various configurations to clean up extracts from biological samples. nih.gov Some modern systems can integrate extraction and cleanup into a single automated run, for instance by interfacing a Pressurized Liquid Extraction (PLE) system with a cleanup module. researchgate.netnih.gov

A newer development in lipid removal is the use of materials specifically designed to target and capture lipids. One such product, Enhanced Matrix Removal for Lipid (EMR-L), selectively captures the long hydrocarbon chains of lipids, effectively cleaning the sample extract. nih.gov These advanced cleanup strategies are essential for achieving the low detection limits required for monitoring pentachlorodibenzofurans in biological tissues.

Interactive Table: Comparison of Lipid Removal Techniques Click on a method to see more details.

| Technique | Principle | Common Sorbents/Materials | Advantages | Limitations |

|---|---|---|---|---|

| Gel Permeation Chromatography (GPC) | Size exclusion chromatography; separates large lipid molecules from smaller analyte molecules. | Bio-Beads S-X3 | Effective for bulk lipid removal. researchgate.net | Limited capacity in a single step, may require further cleanup. researchgate.net |

| Multilayer Column Chromatography | Adsorption chromatography using various sorbents to retain interferences. | Silica Gel, Alumina, Florisil, Carbon. nih.govnih.gov | High capacity, can be automated. researchgate.netnih.gov | Can be time-consuming if performed manually. |

| Enhanced Matrix Removal—Lipid (EMR—L) | Selective retention of fats and lipids by a specific sorbent. | Proprietary sorbent material. nih.gov | High selectivity for lipids, leading to cleaner extracts. nih.gov | Relatively new technique, may be more costly. |

Quality Assurance and Quality Control in Analytical Measurements

Ensuring the reliability and accuracy of data is paramount in the analysis of this compound due to its environmental significance. Rigorous quality assurance (QA) and quality control (QC) protocols are integrated into every stage of the analytical process, from sample collection to final data reporting.

Use of Internal and Recovery Standards

The isotope dilution method is the cornerstone for the accurate quantification of polychlorinated dibenzofurans (PCDFs). nih.gov This method involves the use of isotopically labeled analogues of the target compounds, which serve as internal and recovery standards.

Recovery Standards (also known as surrogate standards) are another set of labeled compounds added to the sample extract just before the final instrumental analysis. epa.govepa.gov Their purpose is to verify the efficiency of the injection and to calculate the recovery of the internal standards. For instance, EPA Method 8290A specifies the use of ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD as recovery standards. epa.gov The former is used to determine the percent recoveries of tetra- and pentachlorinated congeners, while the latter is used for hexa-, hepta-, and octachlorinated congeners. epa.gov

The table below lists some of the common labeled standards used in the analysis of PCDFs, as specified in regulatory methods like those from the U.S. Environmental Protection Agency (EPA).

| Standard Type | Compound Name | Abbreviation | Purpose |

| Internal Standard | ¹³C₁₂-2,3,7,8-Tetrachlorodibenzofuran | ¹³C₁₂-2,3,7,8-TCDF | Quantify native TCDFs |

| Internal Standard | ¹³C₁₂-1,2,3,7,8-Pentachlorodibenzofuran | ¹³C₁₂-1,2,3,7,8-PeCDF | Quantify native PeCDFs |

| Internal Standard | ¹³C₁₂-2,3,4,7,8-Pentachlorodibenzofuran | ¹³C₁₂-2,3,4,7,8-PeCDF | Quantify native PeCDFs |

| Internal Standard | ¹³C₁₂-1,2,3,6,7,8-Hexachlorodibenzofuran | ¹³C₁₂-1,2,3,6,7,8-HxCDF | Quantify native HxCDFs |

| Internal Standard | ¹³C₁₂-1,2,3,4,6,7,8-Heptachlorodibenzofuran | ¹³C₁₂-1,2,3,4,6,7,8-HpCDF | Quantify native HpCDFs |

| Recovery Standard | ¹³C₁₂-1,2,3,4-Tetrachlorodibenzo-p-dioxin | ¹³C₁₂-1,2,3,4-TCDD | Calculate recovery of tetra/penta-CDD/F internal standards. epa.gov |

| Recovery Standard | ¹³C₁₂-1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | ¹³C₁₂-1,2,3,7,8,9-HxCDD | Calculate recovery of hexa/hepta/octa-CDD/F internal standards. epa.govepa.gov |

| Cleanup Standard | ³⁷Cl₄-2,3,7,8-Tetrachlorodibenzo-p-dioxin | ³⁷Cl₄-2,3,7,8-TCDD | Added before cleanup to monitor the efficiency of cleanup steps. epa.gov |

This table represents a selection of standards used in PCDF analysis; specific methods may utilize different or additional standards. epa.govbcp-instruments.com

Computational and Theoretical Studies on Pentachlorodibenzofuran Congeners

Quantum Chemical Investigations

Quantum chemical methods serve as powerful tools to elucidate the electronic structure and energetic properties of molecules like 1,2,4,6,7-PeCDF. These theoretical approaches provide a framework for understanding the molecule's geometry, conformational preferences, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polychlorinated dibenzofurans (PCDFs). By approximating the electron density of a molecule, DFT methods can efficiently calculate a wide range of properties. For 1,2,4,6,7-PeCDF, DFT calculations, often employing hybrid functionals like B3LYP, have been instrumental in determining its optimized molecular geometry and electronic properties. These studies are foundational for understanding the interactions of this molecule with biological systems and its environmental transformations.

Hartree-Fock (HF) and Møller–Plesset Perturbation Theory (MP2) Calculations

Beyond DFT, more traditional ab initio methods such as Hartree-Fock (HF) and Møller–Plesset Perturbation Theory (MP2) have been applied to the study of PCDF congeners. The HF method provides a baseline understanding of the electronic structure by considering the average interaction between electrons. MP2, a post-Hartree-Fock method, improves upon this by incorporating electron correlation, which is crucial for accurately predicting molecular energies and properties. Comprehensive studies on all PCDF congeners have utilized these methods to create a broad dataset of their stabilities and structures, though specific detailed results for 1,2,4,6,7-PeCDF are often part of these larger datasets.

Molecular Structure Optimization and Conformational Analysis

The three-dimensional structure of 1,2,4,6,7-PeCDF is a key determinant of its physical and chemical properties. Computational methods are employed to find the most stable arrangement of atoms in the molecule, a process known as geometry optimization. For PCDFs, the planarity of the dibenzofuran (B1670420) ring system is a significant factor. While the dibenzofuran backbone is largely planar, the presence of multiple chlorine atoms can induce slight distortions. Conformational analysis, though more relevant for more flexible molecules, can still provide insights into minor structural variations and their energetic consequences for this relatively rigid molecule.

Thermochemical and Energetic Characterization

The thermochemical properties of 1,2,4,6,7-PeCDF, such as its heat of formation and free energy, are critical for predicting its stability and behavior in various environments. Computational chemistry provides a means to estimate these values, which can be challenging to determine experimentally.

Calculation of Free Energies and Enthalpies of Formation

Theoretical calculations are employed to determine the standard enthalpies and Gibbs free energies of formation for PCDF congeners. These thermodynamic quantities provide a measure of the energy required to form the molecule from its constituent elements in their standard states. By comparing these values across different isomers, researchers can assess their relative thermodynamic stabilities.

Modeling of Reaction Mechanisms

Computational and theoretical studies are crucial for elucidating the complex reaction mechanisms that govern the formation and degradation of polychlorinated dibenzofurans (PCDFs), including congeners like 1,2,4,6,7-Pentachlorodibenzofuran. These models provide molecular-level insights that are often inaccessible through experimental methods alone. By simulating potential energy surfaces, reaction kinetics, and thermodynamic parameters, researchers can identify the most probable pathways for the creation and destruction of these persistent organic pollutants.

Simulation of Formation Pathways (e.g., Radical-Radical Coupling)

The formation of PCDFs during thermal processes, such as industrial incineration, is predominantly modeled through two major pathways: precursor-based synthesis and de novo synthesis. Computational simulations have been instrumental in understanding the intricate steps involved in both mechanisms.

Precursor Pathway: This pathway involves the transformation of structurally similar chlorinated aromatic compounds, such as chlorophenols (CPs). researchgate.net A key mechanism simulated in this pathway is the coupling of precursor molecules or radicals. researchgate.net Theoretical models suggest that the formation of PCDF congeners often proceeds through the oxidative coupling of phenoxy radicals. researchgate.net For a PCDF to form, the reaction requires two chlorophenol molecules, each possessing an ortho-hydrogen. researchgate.net The process involves an ortho-ortho coupling, which is considered the predominant step, leading to a 2,2'-dihydroxybiphenyl intermediate that subsequently undergoes ring closure to form the dibenzofuran core structure. researchgate.net This radical-radical coupling is a critical step that computational models aim to simulate to predict the likelihood and rate of PCDF formation from specific precursors.

De Novo Synthesis: This is recognized as a dominant pathway for PCDF formation in the post-combustion zones of incinerators, typically occurring at temperatures between 200-500 °C. nih.govresearchgate.net This pathway involves the formation of PCDFs from the oxidative breakdown and chlorination of a carbonaceous matrix, rather than from pre-formed aromatic precursors. researchgate.netresearchgate.net Kinetic modeling based on carbon degradation reactions has been employed to understand this process. researchgate.netacs.org Computational studies have investigated the oxidative pathways of model compounds like pyrene and benzodibenzofuran, representing the carbonaceous material in fly ash, to simulate de novo synthesis. researchgate.net These simulations confirm that the formation of oxygen complexes on the carbon surface is a determining step for the synthesis of PCDFs. researchgate.net The presence of metal catalysts, particularly copper, is shown to significantly enhance the yield of PCDD/Fs by extending the temperature range for the dehydrochlorination and aromatization of the carbon source. nih.govresearchgate.net

| Pathway | Description | Key Intermediates / Steps | Typical Conditions |

|---|---|---|---|

| Precursor Pathway | Formation from structurally similar compounds like chlorophenols. researchgate.net | Phenoxy radicals, 2,2'-dihydroxybiphenyl. researchgate.net Involves radical-radical coupling. researchgate.net | Homogeneous gas phase, high temperatures (500-800 °C). researchgate.net |

| De Novo Synthesis | Formation from a carbonaceous matrix with a chlorine source. researchgate.net | Oxidative breakdown of carbon, formation of oxygen complexes C(O). researchgate.net | Heterogeneous synthesis on fly ash, lower temperatures (200-500 °C). nih.govresearchgate.net |

Theoretical Insights into Degradation Processes

Theoretical studies provide valuable insights into the environmental fate of PCDFs by modeling their degradation under various conditions. These computational models help predict the persistence and transformation of these compounds in the environment.

Atmospheric Degradation: The primary degradation pathway for dibenzofurans in the atmosphere is initiated by reactions with hydroxyl (OH) radicals. acs.org Computational studies using density functional theory (DFT) have been used to model these reactions. For the parent compound dibenzofuran, calculations predict that the OH radical will preferentially add to the C1 position, forming a DF-OH(1) adduct. acs.org By calculating the reaction rate constant for this initial step, the atmospheric lifetime of dibenzofuran has been estimated to be approximately 0.45 days. acs.org Similar theoretical approaches can be applied to its chlorinated derivatives to understand how the number and position of chlorine atoms affect reactivity and atmospheric persistence.

Photodegradation: While this compound is generally resistant to direct aqueous photolysis, its degradation can be significantly accelerated by indirect photolysis in natural waters. ias.ac.in This enhanced degradation is attributed to the action of naturally occurring sensitizers. ias.ac.in Theoretical modeling of photodegradation processes focuses on the energy required to break the chemical bonds within the molecule. Sunlight in the 290-800 nm region possesses sufficient energy to cleave typical aromatic-oxygen (Ar-O) and carbon-chlorine (C-Cl) bonds, which are the key steps in the breakdown of the PCDF molecule. ias.ac.in Computational chemistry can calculate the bond dissociation energies for specific PCDF congeners to predict their susceptibility to photolytic degradation.

Microbial Degradation: Certain microorganisms can degrade less chlorinated dibenzofurans. For instance, Sphingomonas sp. strain RW1 has been shown to degrade several mono- and dichlorinated dibenzofurans. researchgate.net Theoretical insights into this process suggest an initial dioxygenolytic attack on either the substituted or non-substituted aromatic ring. researchgate.net This leads to the formation of corresponding chlorinated salicylates and catechols. researchgate.net While highly chlorinated congeners like pentachlorodibenzofuran are more resistant to this type of degradation, computational models of enzyme-substrate interactions can help predict the potential for microbial breakdown and identify the enzymatic pathways involved. researchgate.net

| Degradation Type | Theoretical Approach | Key Mechanistic Insights | Governing Factors |

|---|---|---|---|

| Atmospheric | Density Functional Theory (DFT) modeling of radical reactions. acs.org | Initiated by OH radical addition to the aromatic ring. acs.org | OH radical concentration, molecular structure. acs.org |

| Photodegradation | Calculation of bond dissociation energies. ias.ac.in | Cleavage of C-Cl and Ar-O bonds. ias.ac.in | Sunlight intensity, presence of natural sensitizers. ias.ac.in |

| Microbial | Modeling of enzyme-substrate interactions. | Initial dioxygenolytic attack on the aromatic nucleus. researchgate.net | Degree of chlorination, specific microbial enzymes. researchgate.net |

Environmental Remediation and Mitigation Strategies for Pentachlorodibenzofuran Contamination

Ex-Situ Remediation Technologies

Ex-situ technologies involve the excavation or dredging of contaminated soil and sediment for treatment or disposal elsewhere. mdpi.comvertasefli.co.uk These methods are often faster and more thorough than in-situ approaches but can be more costly due to the expenses associated with excavation, transportation, and handling of hazardous materials. vertasefli.co.ukiastate.edu

Excavation and Off-Site Treatment/Disposal

Excavation and off-site disposal is a proven and widely implemented remediation strategy for sites contaminated with persistent organic pollutants like PCDFs. frtr.govepa.gov This method involves the physical removal of contaminated soil, sediment, or waste using standard construction equipment such as backhoes and excavators. epa.gov It is particularly effective for sites with high contaminant concentrations that pose an immediate risk or for smaller volumes of contaminated material. epa.gov

The process begins with a detailed characterization of the site to determine the vertical and lateral extent of the contamination. frtr.gov The contaminated material is then excavated and may be stockpiled on-site on impermeable liners before being transported by licensed haulers to a designated and approved hazardous waste disposal facility, such as a TSCA chemical waste landfill or a RCRA-permitted hazardous waste landfill. epa.govfehrgraham.comepa.gov To prevent the spread of contaminants during excavation and transport, measures such as covering stockpiles and washing equipment are employed. epa.gov The excavation is considered complete once confirmatory sampling demonstrates that the remaining soil meets the required cleanup levels. epa.gov

While straightforward and rapid, the primary cost drivers for this method include the volume of material to be excavated, transportation distances, and disposal fees at the receiving facility. frtr.gov

Thermal Treatment Methods (e.g., Incineration, Thermal Desorption)

Thermal treatment methods are highly effective for destroying PCDFs in excavated soils and other materials. clu-in.org These technologies use high temperatures to either destroy the contaminants or separate them from the contaminated medium. usda.gov

Incineration is considered one of the most effective methods for the destruction of dioxins and furans. clu-in.orgusda.gov It involves heating the contaminated soil to very high temperatures, typically between 870 and 1,200°C. usda.gov This process volatilizes and then thermally destroys the organic compounds. usda.gov High-temperature incineration has been shown to achieve very high destruction and removal efficiencies (DREs) for PCDD/Fs. For instance, a study on a heavily contaminated soil demonstrated that a primary furnace operating at 750°C and 850°C, followed by a secondary furnace at 1200°C, achieved a PCDD/F removal efficiency of over 99.99%. nih.gov

Thermal Desorption is another thermal method that operates at lower temperatures than incineration, typically in the range of 320 to 560°C. clu-in.org Instead of destroying the contaminants, this process vaporizes them from the soil. The vaporized contaminants are then collected and treated in a separate off-gas treatment system, which may involve high-temperature oxidation. clu-in.org This technology was successfully used on a large scale at the Bien Hoa Airport in Vietnam, where nearly 95,000 cubic meters of dioxin-contaminated material were excavated and treated. clu-in.org

| Treatment Method | Operating Principle | Key Findings |

| Incineration | High-temperature (870-1,200°C) combustion to destroy contaminants. usda.gov | Considered a highly effective method for destroying PCDD/Fs. clu-in.org |

| Thermal Desorption | Lower-temperature (320-560°C) heating to vaporize contaminants for collection and subsequent treatment. clu-in.org | Successfully applied in large-scale cleanups of dioxin-contaminated soil. clu-in.org |

| Combined Thermal Treatment | A dual-furnace system (750-850°C primary, 1200°C secondary) for treating heavily contaminated soil. | Achieved >99.99% PCDD/F removal efficiency, reducing soil concentrations to below regulatory standards. nih.gov |

Physical Separation Techniques (e.g., Sedimentation, Filtration, Centrifugation)

Physical separation techniques, often referred to as soil washing, aim to reduce the volume of contaminated material that requires further treatment or disposal. epa.govethernet.edu.et These methods exploit the tendency of contaminants like PCDFs to bind to fine-grained soil particles such as silt and clay. epa.gov By separating these fine particles from the coarser sand and gravel, the contaminants are concentrated into a smaller volume, which can then be treated more efficiently by other methods like incineration. epa.gov

The process typically involves mixing the excavated soil or sediment with a washing solution (often water, sometimes with additives) and then using various mechanical processes to separate the particles based on size, density, or surface properties. ethernet.edu.et These processes can include:

Sedimentation: Allowing particles to settle out of a fluid under gravity.